2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetophenone, featuring a bromine atom and a methoxy group on the phenyl ring, along with an amino group on the ethanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one typically involves the bromination of 4-methoxyacetophenone followed by the introduction of an amino group. One common method includes:
Bromination: 4-Methoxyacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methoxyacetophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide, thiols, or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-amino-1-(3-bromo-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects[4][4].
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-methoxyphenyl)ethan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-Amino-1-(3-bromo-4-hydroxyphenyl)ethan-1-one: Features a hydroxyl group instead of a methoxy group, altering its solubility and reactivity.
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-amino-1-(3-bromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
HVEJKXWBQDDAQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.